molecular formula C9H9BrN2O2 B13908310 6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B13908310
M. Wt: 257.08 g/mol
InChI Key: OJGPIGVJUOXAKG-UHFFFAOYSA-N
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Description

6-Bromo-3-ethyl-1H-pyridino[2,3-b][1,4]oxaazine-2(3H)-one is a heterocyclic compound that features a bromine atom, an ethyl group, and a fused pyridine-oxaazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-ethyl-1H-pyridino[2,3-b][1,4]oxaazine-2(3H)-one typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or bromine-containing reagents under controlled conditions to introduce the bromine atom at the desired position.

    Formation of the Oxaazine Ring: The oxaazine ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino ether.

    Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides or other ethylating agents.

Industrial Production Methods

Industrial production methods for 6-bromo-3-ethyl-1H-pyridino[2,3-b][1,4]oxaazine-2(3H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium cyanide, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, such as methoxy or cyano compounds.

Scientific Research Applications

6-Bromo-3-ethyl-1H-pyridino[2,3-b][1,4]oxaazine-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 6-bromo-3-ethyl-1H-pyridino[2,3-b][1,4]oxaazine-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-pyrrolo[2,3-b]pyridine: A similar compound with a pyrrolo[2,3-b]pyridine ring system.

    6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine: Another similar compound with an imidazo[4,5-b]pyridine ring system.

Uniqueness

6-Bromo-3-ethyl-1H-pyridino[2,3-b][1,4]oxaazine-2(3H)-one is unique due to its fused pyridine-oxaazine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

6-bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one

InChI

InChI=1S/C9H9BrN2O2/c1-2-6-8(13)11-5-3-4-7(10)12-9(5)14-6/h3-4,6H,2H2,1H3,(H,11,13)

InChI Key

OJGPIGVJUOXAKG-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)N=C(C=C2)Br

Origin of Product

United States

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